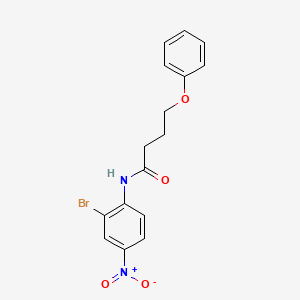
N-(4-ethoxyphenyl)-2-quinolinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethoxyphenyl)-2-quinolinamine, also known as EPN, is a chemical compound that has been widely studied for its potential applications in scientific research. EPN is a member of the quinoline family of compounds and has been shown to have a variety of biochemical and physiological effects. In
科学研究应用
N-(4-ethoxyphenyl)-2-quinolinamine has been studied for its potential applications in a variety of scientific research fields, including neurobiology, pharmacology, and toxicology. N-(4-ethoxyphenyl)-2-quinolinamine has been shown to have a strong affinity for the nicotinic acetylcholine receptor, making it a useful tool for studying the role of this receptor in various physiological processes. N-(4-ethoxyphenyl)-2-quinolinamine has also been used to investigate the effects of pesticides and other environmental toxins on the nervous system.
作用机制
N-(4-ethoxyphenyl)-2-quinolinamine acts as a competitive antagonist of the nicotinic acetylcholine receptor, blocking the binding of acetylcholine to the receptor and thus inhibiting its activity. This results in a decrease in the release of neurotransmitters such as dopamine and norepinephrine, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-2-quinolinamine has been shown to have a variety of biochemical and physiological effects, including inhibition of acetylcholine release, decreased neurotransmitter release, and altered synaptic transmission. N-(4-ethoxyphenyl)-2-quinolinamine has also been shown to have effects on ion channels, including the inhibition of voltage-gated calcium channels and the activation of potassium channels.
实验室实验的优点和局限性
One advantage of using N-(4-ethoxyphenyl)-2-quinolinamine in lab experiments is its high affinity for the nicotinic acetylcholine receptor, making it a useful tool for studying the role of this receptor in various physiological processes. However, N-(4-ethoxyphenyl)-2-quinolinamine can be toxic at high concentrations, limiting its use in some experiments. Additionally, N-(4-ethoxyphenyl)-2-quinolinamine has a short half-life in vivo, making it difficult to study its long-term effects.
未来方向
There are several potential future directions for research on N-(4-ethoxyphenyl)-2-quinolinamine. One area of interest is the development of new compounds with similar properties to N-(4-ethoxyphenyl)-2-quinolinamine but with improved pharmacological properties, such as longer half-life and lower toxicity. Another area of interest is the investigation of the effects of N-(4-ethoxyphenyl)-2-quinolinamine on other ion channels and receptors, in order to better understand its mechanism of action. Finally, N-(4-ethoxyphenyl)-2-quinolinamine could be used in combination with other compounds to investigate their synergistic effects on the nervous system.
合成方法
The synthesis of N-(4-ethoxyphenyl)-2-quinolinamine involves the reaction between 4-ethoxyaniline and 2-chloroquinoline in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of N-(4-ethoxyphenyl)-2-quinolinamine as the final product. The purity of N-(4-ethoxyphenyl)-2-quinolinamine can be improved through recrystallization and further purification techniques.
属性
IUPAC Name |
N-(4-ethoxyphenyl)quinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-2-20-15-10-8-14(9-11-15)18-17-12-7-13-5-3-4-6-16(13)19-17/h3-12H,2H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLJQWHYGDYUQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)quinolin-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(4-bromophenyl)-2,8-bis(methylthio)-5,7-dihydro-4H-pyrimido[5',4':5,6]pyrano[2,3-d]pyrimidine-4,6(3H)-dione](/img/structure/B5058790.png)
![2-methoxy-4-({4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenol](/img/structure/B5058795.png)
![1-[3-(3-ethoxyphenoxy)propoxy]-2-ethylbenzene](/img/structure/B5058798.png)

![N-{1-[1-(2,6-difluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5058820.png)
![methyl 4-{[4-chloro-1-(4-methoxyphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]oxy}benzoate](/img/structure/B5058828.png)

![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]acetamide](/img/structure/B5058840.png)
![N-cyclopentyl-N'-[2-methyl-2-(4-morpholinyl)propyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5058846.png)



![N-{(1S)-3-methyl-1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]butyl}acetamide](/img/structure/B5058872.png)